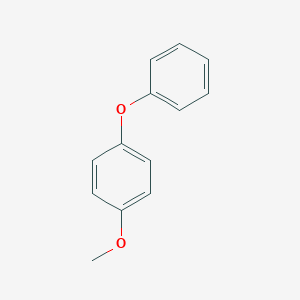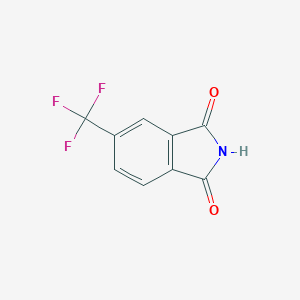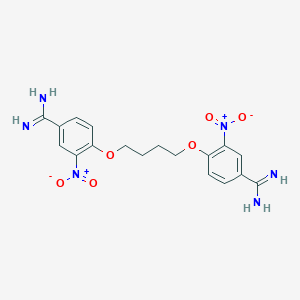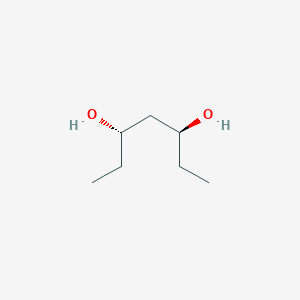
(3S,5S)-(+)-3,5-Heptanediol
Übersicht
Beschreibung
“(3S,5S)-(+)-3,5-Heptanediol” is a chiral oxygen ligand used for enantioselective synthesis with high yield and high enantioselective results . It is a synthetic fatty acid ester that is used as an antioxidant and reagent in organic synthesis .
Molecular Structure Analysis
The molecular formula of “(3S,5S)-(+)-3,5-Heptanediol” is C7H16O2. Its molecular weight is 132.2 g/mol.Chemical Reactions Analysis
“(3S,5S)-(+)-3,5-Heptanediol” is used as a reagent in organic synthesis . It has been shown to have antimicrobial activity against filamentous fungi and can be used in the acylation reaction of carboxylic acids .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has indicated that (3S,5S)-HEPTANE-3,5-DIOL derivatives exhibit antimicrobial properties. This compound has been shown to have activity against filamentous fungi, which could lead to the development of new antifungal agents or preservatives .
Organic Synthesis Reagent
As a synthetic fatty acid ester, (3S,5S)-HEPTANE-3,5-DIOL is used as an antioxidant and reagent in organic synthesis. Its role in acylation reactions of carboxylic acids is a notable application, aiding in the synthesis of various organic compounds .
Neuroprotective Agent
Although not directly related to (3S,5S)-HEPTANE-3,5-DIOL , its structural analogs like cycloheximide have shown neuroprotective activities. This suggests potential research avenues for (3S,5S)-HEPTANE-3,5-DIOL in neuroprotection studies, given its similar structural features .
Protein Synthesis Studies
In the field of biochemistry, compounds structurally related to (3S,5S)-HEPTANE-3,5-DIOL have been used to inhibit protein synthesis in eukaryotic cells. This application is crucial for understanding the mechanisms of protein synthesis and for the development of antibiotics .
Plant Growth Research
In plant biology, compounds similar to (3S,5S)-HEPTANE-3,5-DIOL have been utilized to induce ethylene production, which promotes plant growth. This suggests that (3S,5S)-HEPTANE-3,5-DIOL could be used in agricultural research to study and enhance plant growth processes .
Eigenschaften
IUPAC Name |
(3S,5S)-heptane-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-3-6(8)5-7(9)4-2/h6-9H,3-5H2,1-2H3/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWORYKVVNTRAW-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(CC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C[C@H](CC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,5S)-(+)-3,5-Heptanediol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of (3S,5S)-HEPTANE-3,5-DIOL in the synthesis of Et-FerroTANE, and how does its chirality impact the properties of the final ligand?
A1: (3S,5S)-HEPTANE-3,5-DIOL is used as a chiral starting material in the synthesis of Et-FerroTANE. It reacts with 1,1′-bis(phosphino)ferrocene to form the chiral cyclic sulfate intermediate, which subsequently leads to the formation of the final chiral bisphosphetane ligand. [] The (3S,5S) configuration of the diol dictates the stereochemistry of the cyclic sulfate and, ultimately, the chirality of the Et-FerroTANE ligand. This chirality is crucial for the ligand's ability to induce enantioselectivity in metal-catalyzed asymmetric reactions. For example, the rhodium complex of (S,S)-Et-FerroTANE exhibits high enantioselectivity in the hydrogenation of functionalized olefins. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



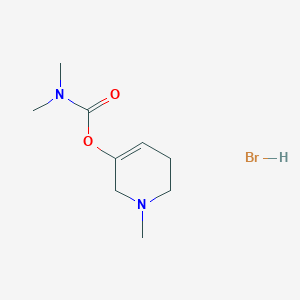

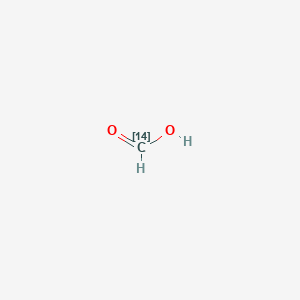
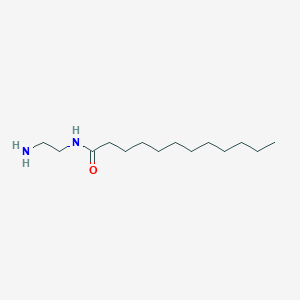

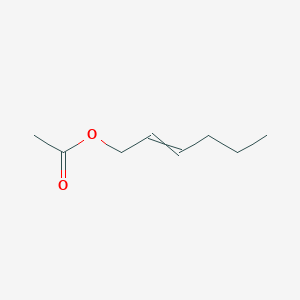

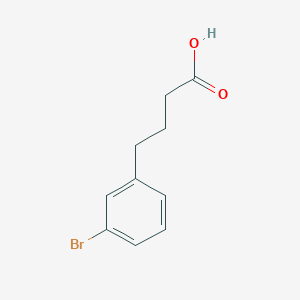
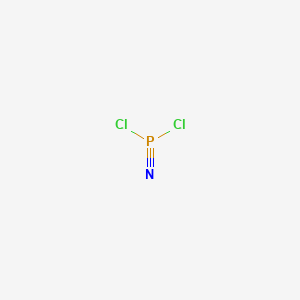
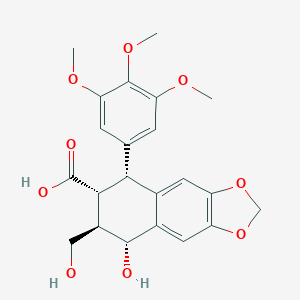
![3-Aminobicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B154266.png)
